2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
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Overview
Description
Acetyl L-carnitine is an acetylated form of L-carnitine, a naturally occurring amino acid derivative. It is produced in the human body and is also available as a dietary supplement. Acetyl L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria, where they are broken down for energy production. This compound is known for its potential benefits in enhancing cognitive function, supporting nerve health, and improving energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetyl L-carnitine typically involves the acetylation of L-carnitine. One common method includes reacting L-carnitine with acetic anhydride at a temperature range of 70-75°C . Another method involves the use of acetyl chloride in the presence of acetic acid, where the reaction is carried out at high temperatures (118-130°C) to obtain acetyl L-carnitine hydrochloride .
Industrial Production Methods
Industrial production of acetyl L-carnitine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the production of high-quality acetyl L-carnitine. The final product is typically purified through crystallization and vacuum drying to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl L-carnitine undergoes various chemical reactions, including:
Acetylation: The primary reaction where L-carnitine is acetylated to form acetyl L-carnitine.
Hydrolysis: Acetyl L-carnitine can be hydrolyzed back to L-carnitine and acetic acid under acidic or basic conditions.
Oxidation and Reduction: While acetyl L-carnitine itself is not typically involved in oxidation-reduction reactions, its metabolic pathways involve such reactions, particularly in the mitochondria.
Common Reagents and Conditions
Acetic Anhydride: Used for the acetylation of L-carnitine.
Acetyl Chloride: Another acetylating agent used in the presence of acetic acid.
Hydrochloric Acid: Used in the hydrolysis of acetyl L-carnitine hydrochloride.
Major Products
L-Carnitine: Formed through the hydrolysis of acetyl L-carnitine.
Acetic Acid: A by-product of the hydrolysis reaction.
Scientific Research Applications
Acetyl L-carnitine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various biochemical assays and studies involving fatty acid metabolism.
Biology: Studied for its role in cellular energy production and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.
Mechanism of Action
Acetyl L-carnitine exerts its effects primarily through its role in mitochondrial energy metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the Krebs cycle, leading to the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Additionally, acetyl L-carnitine can cross the blood-brain barrier, where it supports the production of acetylcholine, a neurotransmitter involved in cognitive function .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The non-acetylated form of acetyl L-carnitine, primarily involved in fatty acid transport and energy production.
Propionyl L-Carnitine: Another derivative of L-carnitine, known for its potential benefits in cardiovascular health.
D-Carnitine: An isomer of L-carnitine, which is not biologically active and can interfere with the function of L-carnitine.
Uniqueness
Acetyl L-carnitine is unique due to its ability to cross the blood-brain barrier, making it particularly effective in supporting cognitive functions such as memory and focus . This property distinguishes it from other forms of carnitine, which primarily support physical energy metabolism and cardiovascular health .
Properties
CAS No. |
109682-72-6 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Canonical SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
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